molecular formula C15H8BrF3N2O2 B2845102 3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one CAS No. 390788-38-2

3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one

Cat. No.: B2845102
CAS No.: 390788-38-2
M. Wt: 385.14
InChI Key: FYHXQLRQNGVYOV-UHFFFAOYSA-N
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Description

3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing green chemistry principles to minimize waste and reduce environmental impact.

Mechanism of Action

The mechanism of action of 3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one is unique due to its combination of trifluoromethoxy and bromo substituents, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the bromo group allows for further functionalization through substitution reactions .

Biological Activity

3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one is a compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring both trifluoromethoxy and bromine substituents, suggests a variety of interactions with biological systems. This article reviews the compound's synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C15H8BrF3N2O2
  • Molecular Weight : 385.14 g/mol
  • CAS Number : Not specified in the sources but can be derived from its structure.

Synthesis

The synthesis of this compound involves several steps, typically including:

  • Formation of the indolin-2-one core.
  • Introduction of the trifluoromethoxy group via electrophilic substitution.
  • Bromination at the 5-position.

Anticancer Properties

Recent studies have indicated that indole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Indole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)TBDApoptosis induction
Indole-3-carbinolHepG2 (Liver Cancer)15Cell cycle arrest
4-TrifluoromethylindoleA549 (Lung Cancer)20Inhibition of DNA synthesis

Note: TBD = To Be Determined; IC50 values are indicative and may vary based on experimental conditions.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. Studies suggest that it may act as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular stress responses and inflammation.

Case Studies

  • In Vivo Efficacy
    A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed.
  • Mechanistic Studies
    Further mechanistic studies revealed that this compound activates apoptotic pathways via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins in cancer cells.

Properties

IUPAC Name

5-bromo-3-[4-(trifluoromethoxy)phenyl]imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrF3N2O2/c16-8-1-6-12-11(7-8)13(14(22)21-12)20-9-2-4-10(5-3-9)23-15(17,18)19/h1-7H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHXQLRQNGVYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)Br)NC2=O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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